2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a pyrazole derivative that has gained significant scientific interest in recent years. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with an ethoxy-oxoethyl group and a carboxylic acid group. The molecular formula of this compound is C8H10N2O4, and it has a molecular weight of 198.178 g/mol.
Preparation Methods
The synthesis of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid typically involves the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate with suitable reagents under specific conditions. One common method involves the hydrolysis of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate in the presence of an acid or base to yield the desired carboxylic acid . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the ethoxy-oxoethyl group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: As mentioned earlier, hydrolysis of the ester group in ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate yields this compound.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-Pyrazoledicarboxylic acid: This compound has two carboxylic acid groups on the pyrazole ring and is used in similar applications.
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate: This ester derivative is a precursor to this compound and is used in its synthesis.
1-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxymethyl group instead of an ethoxy-oxoethyl group and exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXCAWQZFGPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.